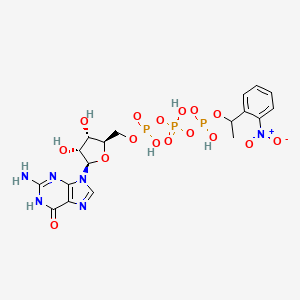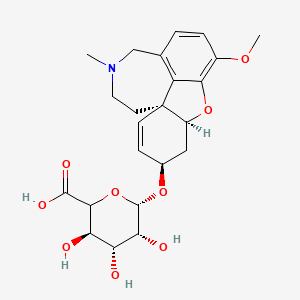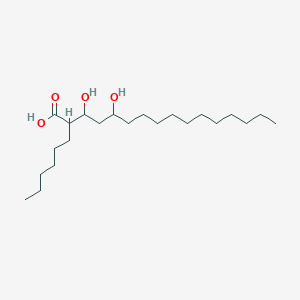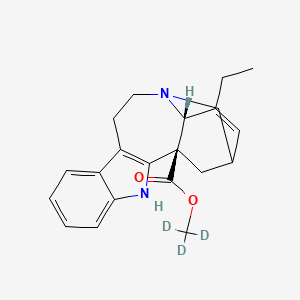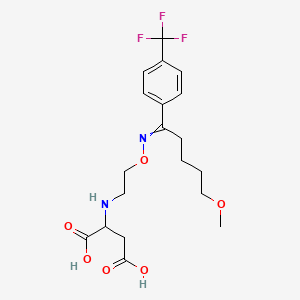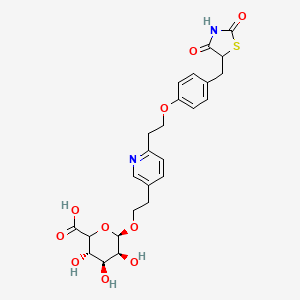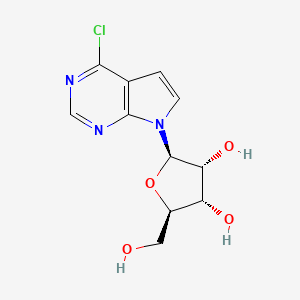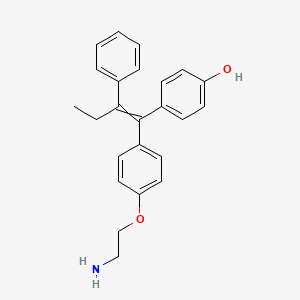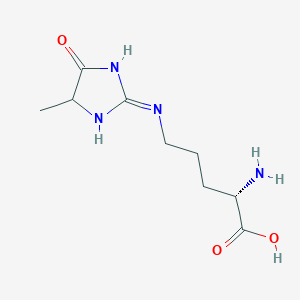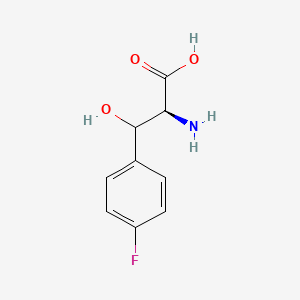![molecular formula C₂₇H₂₀ClNO₂ B1141150 (3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one CAS No. 1100617-38-6](/img/structure/B1141150.png)
(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound , due to its complex structure, is related to various fields of organic chemistry, including the synthesis of heterocyclic compounds, molecular structure analysis, and the exploration of its chemical and physical properties. This compound is part of a broader class of chemicals that are synthesized for research into their potential applications in materials science, pharmaceuticals, and as intermediates in organic synthesis.
Synthesis Analysis
The synthesis of benzoxepin derivatives, including structures similar to the compound of interest, often involves the reaction of corresponding amino alcohols with carbonyl compounds (like COCl2) in the presence of basic agents such as Na2CO3 (Fontanella & Mariani, 1975). Another method includes palladium-catalyzed cyclization-alkoxycarbonylation of ethynylaniline derivatives, demonstrating the versatility of synthetic approaches to construct complex quinoline and benzoxepin structures (Costa et al., 2004).
Molecular Structure Analysis
The molecular structure of benzoxepin derivatives showcases a variety of configurations and conformational dynamics. Studies often involve X-ray diffraction and NMR spectroscopy to elucidate these structures, providing insights into their stability, reactivity, and potential interactions with biological molecules or other chemical agents. For instance, the conformational and configurational disorder in related compounds highlights the complex nature of these molecules (Cuervo et al., 2009).
Chemical Reactions and Properties
The chemical reactivity of benzoxepin and quinoline derivatives is influenced by their functional groups and molecular structure. These compounds participate in a range of reactions, including nucleophilic substitutions, cyclization, and oxidation-reduction reactions. For example, the synthesis of quinolin-8-ols from specific ketone oximes through cyclization demonstrates the reactive versatility of these compounds (Uchiyama et al., 1998).
科学的研究の応用
Synthetic Utilities and Biological Applications
Synthetic Approaches for Heterocyclic Compounds : The review by Ibrahim (2011) discusses the synthesis methods of benzimidazoles, quinoxalines, and benzo[1,5]diazepines from the condensation of o-phenylenediamines with electrophilic reagents. These compounds have found widespread application in medicinal chemistry due to their significant biological activities (Ibrahim, 2011).
Anticancer and Antimicrobial Properties : Kawase et al. (2000) summarize experiments investigating the structure-activity relationships of 3-benzazepines, revealing their cytotoxicity to human leukemia cells and their potential as MDR reversal agents. This indicates a potential use in designing cancer treatments and addressing multidrug resistance (Kawase, Saito, & Motohashi, 2000).
Quinazoline-4(3H)-ones in Medicinal Chemistry : The review highlights quinazoline as a critical heterocyclic compound with various biological activities. Quinazoline derivatives have been used in the synthesis of new medicinal agents, indicating the chemical's potential for developing new therapies (Tiwary, Pradhan, Nanda, & Chakraborty, 2016).
Optoelectronic Materials from Quinazolines and Pyrimidines : Research on the synthesis and application of quinazoline derivatives for electronic devices suggests the potential of these compounds beyond medicinal applications, highlighting their versatility and wide-ranging utility (Lipunova, Nosova, Charushin, & Chupakhin, 2018).
Corrosion Inhibitors : Verma, Quraishi, and Ebenso (2020) review the use of quinoline derivatives as anticorrosive materials. This application showcases the compound's role in industrial settings, emphasizing its multifaceted utility (Verma, Quraishi, & Ebenso, 2020).
特性
IUPAC Name |
(3S)-3-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-4,5-dihydro-3H-2-benzoxepin-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H20ClNO2/c28-22-12-9-20-10-14-23(29-25(20)17-22)13-8-18-4-3-6-21(16-18)26-15-11-19-5-1-2-7-24(19)27(30)31-26/h1-10,12-14,16-17,26H,11,15H2/b13-8+/t26-/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QARHRYVEXSEWAF-FQKQOIFNSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=CC=CC=C2C(=O)OC1C3=CC=CC(=C3)C=CC4=NC5=C(C=CC(=C5)Cl)C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2=CC=CC=C2C(=O)O[C@@H]1C3=CC=CC(=C3)/C=C/C4=NC5=C(C=CC(=C5)Cl)C=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H20ClNO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
425.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3S)-3-[3-[(1E)-2-(7-Chloro-2-quinolinyl)ethenyl]phenyl]-4,5-dihydro-2-benzoxepin-1(3H)-one | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

